molecular formula C9H7ClN2O2S B1349234 5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol CAS No. 58695-63-9

5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol

Cat. No. B1349234
CAS RN: 58695-63-9
M. Wt: 242.68 g/mol
InChI Key: VHRAIEILHYCYLA-UHFFFAOYSA-N
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Description

“5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” is a chemical compound with the molecular formula C9H7ClN2O2S1. It is a type of oxadiazole, a class of organic compounds that possess a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms2.



Synthesis Analysis

Oxadiazoles, including “5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol”, can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold3. Another synthetic approach involves an annulation reaction, followed by desulfurization/intramolecular rearrangement4.



Molecular Structure Analysis

The molecular structure of “5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms5. The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment2.



Chemical Reactions Analysis

The chemical reactions of “5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” and other oxadiazoles can vary widely depending on the specific substituents and reaction conditions. For instance, oxadiazoles can undergo reactions such as cyclization and nucleophilic alkylation3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” are not explicitly mentioned in the search results. However, it’s known that the properties of oxadiazoles can vary depending on the specific substituents and their positions in the ring2.


Scientific Research Applications

1. Chemical Synthesis and Characterization

5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol and its derivatives have been a subject of interest in chemical synthesis. Studies have focused on synthesizing novel compounds involving this structure and characterizing them using various techniques such as NMR, IR, and elemental analysis. For example, a study by Li Ying-jun (2012) synthesized a novel compound containing a 1,3,4-oxadiazole derivative and determined its structure using NMR and other techniques (Li Ying-jun, 2012).

2. Corrosion Inhibition

Research has explored the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors. A study by P. Ammal et al. (2018) assessed the corrosion inhibition ability of such derivatives towards mild steel in sulfuric acid, revealing their potential in protective applications (P. Ammal, M. Prajila, A. Joseph, 2018).

3. Herbicidal Activity

The herbicidal activity of 1,3,4-oxadiazole derivatives has been investigated, particularly against graminaceous plants. H. Tajik and A. Dadras (2011) synthesized a series of these compounds and tested their effectiveness against various weeds, suggesting their utility in agricultural settings (H. Tajik, A. Dadras, 2011).

4. Antimicrobial and Antifungal Properties

These compounds have shown promise in antimicrobial and antifungal applications. T. Karabasanagouda et al. (2007) synthesized a range of 1,3,4-oxadiazoles with alkylthio and alkylsulphonyl phenoxy moieties, which demonstrated significant antimicrobial activities (T. Karabasanagouda, A. V. Adhikari, N. S. Shetty, 2007).

5. Antioxidant Potential

The antioxidant potential of these compounds has been studied, with N. Shehzadi et al. (2018) exploring the radical scavenging activities of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. Their research suggests these compounds could induce endogenous defence systems against oxidation (N. Shehzadi, K. Hussain, M. T. Khan, et al., 2018).

Safety And Hazards

The specific safety and hazards information for “5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” is not provided in the search results. However, it’s important to handle all chemical compounds with appropriate safety precautions.


properties

IUPAC Name

5-[(2-chlorophenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-6-3-1-2-4-7(6)13-5-8-11-12-9(15)14-8/h1-4H,5H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRAIEILHYCYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NNC(=S)O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361591
Record name 5-[(2-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol

CAS RN

58695-63-9
Record name 5-[(2-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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